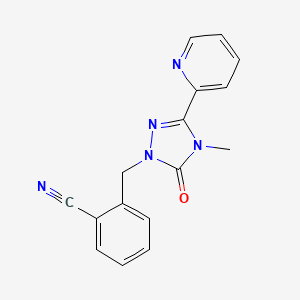
2-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C16H13N5O and its molecular weight is 291.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N4O, with a molecular weight of approximately 270.30 g/mol. The structure features a triazole ring fused with a pyridine moiety and a benzonitrile group, which contributes to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Pyridine Substitution : The introduction of the pyridine group enhances the biological activity by modifying the electronic properties of the compound.
- Benzonitrile Attachment : The benzonitrile group is added to improve solubility and interaction with biological targets.
Biological Activities
The biological activities of this compound have been studied extensively. Key findings include:
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that compounds similar to this one showed moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
This compound has also been evaluated for antifungal properties:
- A study indicated that certain triazole derivatives displayed strong antifungal effects against pathogens like Corynespora cassiicola and Pythium ultimum .
Antiviral Activity
Triazole derivatives are known for their potential in antiviral applications:
- Compounds with similar structures have shown promise in inhibiting viral replication pathways, making them candidates for further antiviral drug development .
The mechanism by which this compound exerts its biological effects typically involves:
- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of specific enzymes involved in pathogen metabolism or replication.
- Disruption of Cellular Processes : By interfering with nucleic acid synthesis or cell wall integrity in microbes, these compounds can effectively halt growth and proliferation.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives:
- Antimicrobial Efficacy : In a comparative study, several triazole compounds were tested against standard antibiotics. The results indicated that some derivatives exhibited superior antimicrobial activity compared to existing treatments .
- Cancer Research : Triazoles have been investigated for their potential cytotoxic effects on cancer cell lines. Some studies reported IC50 values indicating significant activity against colon carcinoma and breast cancer cell lines .
特性
IUPAC Name |
2-[(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-20-15(14-8-4-5-9-18-14)19-21(16(20)22)11-13-7-3-2-6-12(13)10-17/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFGRTISURNWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=CC=C2C#N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














